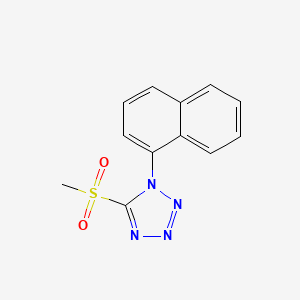
3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, also known as DMEMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMEMB belongs to the class of benzamide derivatives and is a selective antagonist of the dopamine D3 receptor. In
作用機序
3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic dopaminergic system, which is involved in reward, motivation, and addiction. By blocking the dopamine D3 receptor, 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can modulate dopamine release in the brain and potentially alleviate symptoms of addiction, depression, and schizophrenia.
Biochemical and Physiological Effects
3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has been shown to reduce cocaine self-administration in rats, suggesting its potential use as an anti-addictive agent. 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has also been shown to have antidepressant-like effects in animal models, suggesting its potential use as an antidepressant. However, further research is needed to fully understand the biochemical and physiological effects of 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide.
実験室実験の利点と制限
One advantage of 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is its high selectivity for the dopamine D3 receptor, which allows for targeted modulation of dopamine release in the brain. However, one limitation of 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is its relatively low potency compared to other dopamine D3 receptor antagonists. Additionally, 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has not been extensively studied in humans, and its safety and efficacy in clinical trials remain unknown.
将来の方向性
Future research on 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide could focus on its potential therapeutic applications in addiction, depression, and schizophrenia. Additionally, further studies could investigate the safety and efficacy of 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide in human clinical trials. Finally, 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide could be used as a tool to better understand the role of the dopamine D3 receptor in neurological and psychiatric disorders.
合成法
3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can be synthesized using a multi-step process involving the reaction of 3-(dimethylamino)benzoyl chloride with 1-(2-methoxyethyl)-4-piperidinol in the presence of a base. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide.
科学的研究の応用
3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has a high affinity for the dopamine D3 receptor, which is implicated in addiction, depression, and schizophrenia. 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has been shown to modulate dopamine release in the brain, suggesting its potential use as an antipsychotic or antidepressant.
特性
IUPAC Name |
3-(dimethylamino)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-20(2)17-6-4-5-16(13-17)18(22)19-14-15-7-9-21(10-8-15)11-12-23-3/h4-6,13,15H,7-12,14H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPARPPTKRLTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Ethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2974659.png)

![ethyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2974663.png)
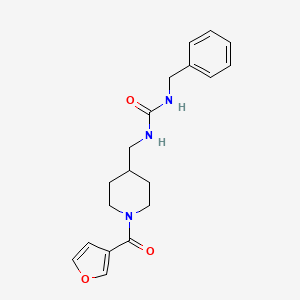


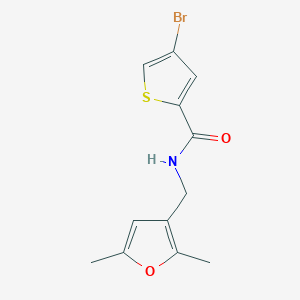
![N-Methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]sulfamoyl fluoride](/img/structure/B2974669.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2974670.png)
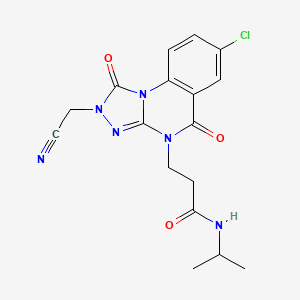
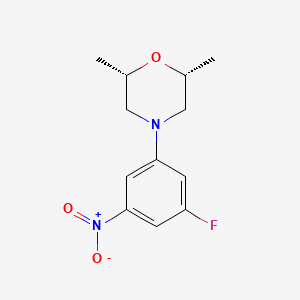

![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974675.png)
